Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid
Description
IUPAC Nomenclature and SMILES Representation
The systematic IUPAC name for this compound is (3R)-4-(4-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid . This nomenclature reflects its structural components:
- A butanoic acid backbone (four-carbon chain with a carboxylic acid group).
- A 4-iodophenyl substituent at the fourth carbon.
- A tert-butoxycarbonyl (Boc) protecting group on the amino moiety at the third carbon.
- The (R) -configuration at the chiral center (C3).
The SMILES string is CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)CC(=O)O, which encodes:
- The Boc group (
CC(C)(C)OC(=O)). - The chiral center (
[C@@H]). - The 4-iodophenyl side chain (
CC1=CC=C(C=C1)I). - The carboxylic acid terminus (
CC(=O)O).
| Property | Value |
|---|---|
| IUPAC Name | (3R)-4-(4-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| SMILES | CC(C)(C)OC(=O)NC@@HCC(=O)O |
| Molecular Formula | C₁₅H₂₀INO₄ |
| Molecular Weight | 405.23 g/mol |
Chiral Center Analysis: (R)-Configuration and Enantiomeric Purity
The compound’s stereogenic center at C3 arises from the amino group’s substitution pattern. The (R) -configuration is confirmed by asymmetric synthesis protocols, where chiral auxiliaries or catalysts enforce stereocontrol.
Enantiomeric purity is typically assessed via:
- Chiral HPLC : Pre-derivatization with agents like protected L-proline converts enantiomers into diastereomers, separable on reverse-phase columns.
- Optical Rotation : Specific rotation values ([α]ᴅ) are used to verify enantiomeric excess, though exact values for this compound are not widely reported.
Crystallographic Data and Conformational Isomerism
While single-crystal X-ray data for this specific compound is limited, analogous Boc-protected β-amino acids exhibit:
- Planar peptide bonds (N–C=O) with torsional angles near 180°.
- Gauche conformations in the butanoic acid chain due to steric effects from the Boc group and aromatic substituent.
Conformational isomerism arises from:
- Restricted Rotation : The bulky tert-butyl and iodophenyl groups limit free rotation around C3–C4, favoring staggered conformations.
- Intramolecular Hydrogen Bonding : Between the Boc carbonyl oxygen and the carboxylic acid proton, stabilizing specific conformers.
| Structural Feature | Impact on Conformation |
|---|---|
| Boc Protecting Group | Introduces steric bulk, favoring extended chain conformations. |
| 4-Iodophenyl Substituent | Enhances rigidity via π-stacking potential and van der Waals interactions. |
| Carboxylic Acid Terminus | Participates in H-bonding networks, influencing solubility and packing. |
Properties
IUPAC Name |
(3R)-4-(4-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKSTALXWONXOD-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)I)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-3-amino-4-(4-iodo-phenyl)-butyric acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Iodination of the phenyl ring: The phenyl ring is iodinated using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide.
Formation of the butyric acid backbone: The butyric acid backbone is constructed through a series of reactions, including alkylation and oxidation.
Industrial Production Methods: Industrial production of Boc-®-3-amino-4-(4-iodo-phenyl)-butyric acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodinated phenyl ring.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amino group.
Substitution: The iodinated phenyl ring can participate in substitution reactions, such as Suzuki and Sonogashira couplings, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Trifluoroacetic acid, palladium on carbon.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), solvents like dimethylformamide (DMF).
Major Products:
Deprotected amino acid: Removal of the Boc group yields the free amino acid.
Functionalized derivatives: Substitution reactions yield various functionalized derivatives, depending on the reagents used.
Scientific Research Applications
Boc-®-3-amino-4-(4-iodo-phenyl)-butyric acid is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of protein interactions and enzyme mechanisms.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-®-3-amino-4-(4-iodo-phenyl)-butyric acid involves its ability to participate in various chemical reactions due to its functional groups. The Boc group protects the amino group during synthesis, allowing for selective reactions at other sites. The iodinated phenyl ring can undergo substitution reactions, enabling the introduction of diverse functional groups. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Boc-®-3-amino-4-(4-bromo-phenyl)-butyric acid: Similar structure but with a bromine atom instead of iodine.
Boc-®-3-amino-4-(4-chloro-phenyl)-butyric acid: Similar structure but with a chlorine atom instead of iodine.
Boc-®-3-amino-4-(4-fluoro-phenyl)-butyric acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: Boc-®-3-amino-4-(4-iodo-phenyl)-butyric acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other halogenated analogs. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise functionalization.
Biological Activity
Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid is a synthetic amino acid derivative with significant biological activity, particularly in medicinal chemistry and neuropharmacology. Its unique structural features, including a tert-butyloxycarbonyl (Boc) protecting group and an iodo-substituted phenyl group, contribute to its reactivity and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₀INO₄
- Molecular Weight : 405.24 g/mol
- Structural Features :
- Boc Group : Provides stability and protects the amino group during synthesis.
- Iodo-substituted Phenyl Group : Enhances binding affinity to various biological targets, potentially influencing neurotransmitter pathways.
The biological activity of this compound is primarily attributed to its ability to mimic neurotransmitters, particularly gamma-aminobutyric acid (GABA). The compound's amino group can form hydrogen bonds with biological macromolecules, while the iodophenyl group may participate in halogen bonding, increasing its binding affinity to specific receptors or enzymes involved in neurological functions.
Biological Activity
-
Neurotransmitter Modulation :
- The compound's structural similarity to GABA suggests that it may act as an inhibitor or modulator in GABAergic pathways, which are crucial for regulating neuronal excitability and neurotransmission.
- Cytotoxicity Studies :
-
Cellular Uptake :
- Cellular uptake studies using Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) demonstrated effective accumulation of the compound in both cancerous and normal cell lines, suggesting that its design allows for selective targeting of tumor cells while minimizing effects on healthy tissues .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Boc-DL-homophenylalanine | C₁₅H₂₀N₂O₄ | Different side chain without iodine |
| Boc-L-valine | C₁₁H₂₀N₂O₄ | Lacks the iodo-substituted phenyl group |
| Boc-DL-threonine | C₁₀H₁₉NO₄ | Different chiral center |
| Boc-DL-alanine | C₇H₁₄N₂O₂ | Simpler structure without aromatic substitution |
The presence of the iodo-substituted phenyl group in this compound distinguishes it from these compounds and may enhance its reactivity and biological activity compared to more common amino acids.
Case Studies
Recent studies have highlighted the potential applications of this compound in drug development:
- Peptide Synthesis : The compound serves as a valuable building block for synthesizing modified peptides that can enhance biological activity. Its structure allows for strong binding to specific proteins, making it useful in studies related to protein-ligand interactions and enzyme inhibition.
- Therapeutic Applications : Ongoing research aims to explore its efficacy in treating neurological disorders by targeting GABA receptors. The compound's ability to modulate neurotransmitter pathways positions it as a candidate for further development in neuropharmacology .
Q & A
Q. What are the key synthetic routes for Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid, and how is stereochemical purity maintained?
The compound is typically synthesized via asymmetric catalysis or enzymatic methods to preserve the (R)-configuration. For example, enzymatic resolution using lipases or esterases can achieve enantiomeric excess (e.e.) ≥99% . The Boc (tert-butoxycarbonyl) group is introduced to protect the amine during synthesis, followed by deprotection under acidic conditions (e.g., TFA). Purification often involves reverse-phase HPLC or column chromatography to isolate the desired enantiomer .
Q. How is the compound characterized to confirm structural and stereochemical integrity?
Key analytical methods include:
- Polarimetry : Measures specific optical rotation (e.g., +13.5° to +17.5° for the (R)-isomer) to confirm enantiopurity .
- NMR Spectroscopy : H and C NMR verify the Boc group, iodophenyl substitution, and backbone structure .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (CHINO, exact mass 405.2281) .
Q. What are the recommended storage conditions to ensure compound stability?
The compound should be stored at 2–8°C in a desiccator to prevent hydrolysis of the Boc group and degradation of the iodophenyl moiety. Lyophilized powders are stable for years under these conditions .
Advanced Research Questions
Q. How is this compound utilized as an intermediate in drug development?
It serves as a chiral building block for protease inhibitors and peptidomimetics. For instance, structurally similar Boc-protected amino acids (e.g., trifluorophenyl analogs) are intermediates in sitagliptin synthesis, achieving 82% conversion via enzymatic transamination at 100 mM scale . The iodine atom facilitates radiolabeling (e.g., I) for pharmacokinetic studies .
Q. What strategies resolve contradictions in enzymatic vs. chemical synthesis yields?
Enzymatic methods often outperform chemical routes in enantioselectivity but may require optimization of reaction conditions (pH, temperature, co-solvents) to enhance conversion rates. For example, coupling with immobilized enzymes or flow chemistry systems improves scalability and reduces byproducts .
Q. How do modifications to the phenyl group (e.g., iodo vs. fluoro substituents) impact biological activity?
Iodine’s bulkiness and electronegativity influence binding affinity in enzyme active sites. Comparative studies with fluoro-, nitro-, or cyano-substituted analogs reveal that the 4-iodo group enhances hydrophobic interactions in peptide-based inhibitors, while electron-withdrawing groups (e.g., -NO) improve metabolic stability .
Q. What advanced techniques validate enantiomeric purity in complex matrices?
- Chiral HPLC : Uses columns like Chiralpak AD-H or OD-H to separate (R) and (S) isomers (retention time differences ≥1.5 min) .
- Circular Dichroism (CD) : Detects conformational changes in peptides incorporating the compound .
- X-ray Crystallography : Resolves absolute configuration in co-crystals with target proteins .
Methodological Considerations
Q. How is the compound incorporated into solid-phase peptide synthesis (SPPS)?
- Coupling : Activated via HBTU/HOBt or DIC/oxyma in DMF, with monitoring by Kaiser test.
- Deprotection : Boc removal with TFA/DCM (1:4) for 30 minutes .
- Side-chain modifications : The iodophenyl group is stable under SPPS conditions but may require protection during global deprotection if sensitive to strong acids .
Q. What are the challenges in scaling up synthesis, and how are they mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
